molecular formula C12H11N3O B4415509 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one

2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one

Cat. No. B4415509
M. Wt: 213.23 g/mol
InChI Key: ZTYVSKFMQUUTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one, also known as PDBu, is a synthetic compound that is widely used in scientific research. It belongs to the class of benzimidazole derivatives and is a potent activator of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one activates PKC by binding to its regulatory domain, which leads to a conformational change in the enzyme and its translocation to the cell membrane. Once at the membrane, PKC phosphorylates various target proteins, leading to their activation or inactivation. The downstream effects of PKC activation depend on the specific isoform of PKC and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one depend on the specific isoform of PKC that is activated. PKC has been shown to play a crucial role in several cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one has been shown to induce apoptosis in several cancer cell lines and to enhance the cytotoxic effects of chemotherapy drugs. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one in lab experiments is its potency and specificity for PKC activation. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is a potent activator of PKC and can be used at low concentrations to achieve maximal activation. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is also relatively stable and can be stored for long periods without degradation. One of the limitations of using 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is its potential toxicity, especially at high concentrations. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one can also activate other signaling pathways besides PKC, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one in scientific research. One direction is the development of new 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one analogs with improved potency and selectivity for specific isoforms of PKC. Another direction is the use of 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one in the development of new drugs that target PKC for the treatment of various diseases. Additionally, the use of 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one in combination with other drugs or therapies could enhance their efficacy and reduce their side effects. Finally, further studies are needed to elucidate the downstream signaling pathways of PKC and its interactions with other signaling molecules.
Conclusion:
In conclusion, 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is a potent activator of PKC that is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one has shown promising results in the treatment of various diseases, and further studies are needed to fully understand its potential.

Scientific Research Applications

2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is widely used in scientific research as a pharmacological tool to study the function of PKC. It is used to activate PKC in vitro and in vivo, and its effects on various cellular processes are studied. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is also used to study the downstream signaling pathways of PKC and its interactions with other signaling molecules. 2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one is also used in the development of new drugs that target PKC for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

2,10-dimethylpyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-7-11(16)15-10-6-4-3-5-9(10)14(2)12(15)13-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYVSKFMQUUTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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